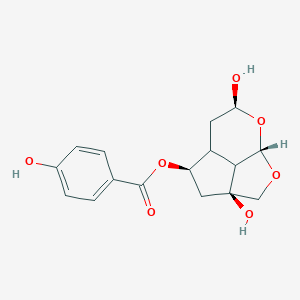![molecular formula C14H28ClN B224026 9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride CAS No. 1206-27-5](/img/structure/B224026.png)
9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride involves its interaction with the sigma-1 receptor. This interaction leads to the modulation of various signaling pathways, including the regulation of calcium ion channels and the activation of various protein kinases. These effects ultimately lead to changes in cellular physiology and neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride are complex and dependent on the specific cellular and physiological context. However, studies have shown that this compound can modulate various signaling pathways involved in cellular growth, differentiation, and survival. Additionally, this compound has been found to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease and depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride in lab experiments include its high purity and selectivity for the sigma-1 receptor. Additionally, this compound has been found to have low toxicity and minimal side effects, making it a promising candidate for further research. However, the limitations of using this compound include its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of 9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride. One potential direction is the further exploration of its potential applications in the treatment of neurological disorders, including Alzheimer's disease and depression. Additionally, this compound could be used as a tool to study the sigma-1 receptor and its role in various physiological processes. Finally, the synthesis method of this compound could be further optimized to achieve higher yields and lower costs, making it more accessible for scientific research.
Synthesemethoden
The synthesis of 9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride involves the reaction of tert-butylamine with cyclohexanone in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to obtain the hydrochloride salt form of the compound. This synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride has been studied for its potential applications in various fields of scientific research. One such application is in the field of neuroscience, where this compound has been found to act as a selective agonist for the sigma-1 receptor. This receptor is involved in various physiological processes, including neurotransmission, ion channel regulation, and cellular signaling.
Eigenschaften
CAS-Nummer |
1206-27-5 |
|---|---|
Produktname |
9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride |
Molekularformel |
C14H28ClN |
Molekulargewicht |
245.83 g/mol |
IUPAC-Name |
9-tert-butyl-3-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C14H27N.ClH/c1-13(2,3)12-4-6-14(7-5-12)8-10-15-11-9-14;/h12,15H,4-11H2,1-3H3;1H |
InChI-Schlüssel |
WXDUYYDRSLDULJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2(CC1)CCNCC2.Cl |
Kanonische SMILES |
CC(C)(C)C1CCC2(CC1)CCNCC2.Cl |
Synonyme |
9-tert-butyl-3-azaspiro[5.5]undecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)
![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)



![N-[(4-acetylphenyl)carbamothioyl]butanamide](/img/structure/B223992.png)



